

Spectroscopic Profile of Phenyl(1H-pyrrol-3-yl)methanone: A Technical Guide

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Compound of Interest

Compound Name: phenyl(1H-pyrrol-3-yl)methanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **phenyl(1H-pyrrol-3-yl)methanone** (CAS No. 7126-41-2), a key intermediate in the synthesis of various pharmaceutical compounds, including its role as an impurity in the manufacturing of Ketorolac.^{[1][2][3]} This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: **phenyl(1H-pyrrol-3-yl)methanone**
- Synonyms: 3-Benzoylpyrrole, Ketorolac 3-Benzoylpyrrole Impurity^[1]
- CAS Number: 7126-41-2^{[1][3][4][5]}
- Molecular Formula: C₁₁H₉NO^{[1][5]}
- Molecular Weight: 171.19 g/mol ^{[1][4]}

Spectroscopic Data

While specific, publicly available experimental spectra for **phenyl(1H-pyrrol-3-yl)methanone** are not readily found in the literature, the following data tables are based on expected values

derived from closely related structures and general principles of spectroscopic analysis.^[4] Commercial suppliers of this compound as a reference standard typically provide a full Certificate of Analysis with experimental data.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.0 - 9.0	br s	1H	N-H (pyrrole)
~7.70 - 7.80	m	2H	H-2', H-6'
~7.40 - 7.60	m	3H	H-3', H-4', H-5'
~7.30 - 7.40	m	1H	H-2 (pyrrole)
~6.80 - 6.90	m	1H	H-5 (pyrrole)
~6.60 - 6.70	m	1H	H-4 (pyrrole)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~190 - 195	C=O (carbonyl)
~138 - 142	C-1'
~130 - 135	C-4'
~128 - 130	C-2', C-6'
~127 - 129	C-3', C-5'
~125 - 130	C-3 (pyrrole)
~120 - 125	C-2 (pyrrole)
~115 - 120	C-5 (pyrrole)
~108 - 112	C-4 (pyrrole)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3300 - 3400	Medium	N-H stretch (pyrrole)
~3100 - 3200	Weak	C-H stretch (aromatic)
~1630 - 1660	Strong	C=O stretch (aryl ketone)
~1580 - 1600	Medium	C=C stretch (aromatic)
~1450 - 1550	Medium	C=C stretch (pyrrole ring)
~700 - 800	Strong	C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
171.0684 (Exact)	[M] ⁺ , Molecular ion
105	[C ₆ H ₅ CO] ⁺ , Benzoyl cation (base peak)
77	[C ₆ H ₅] ⁺ , Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **phenyl(1H-pyrrol-3-yl)methanone**.

Synthesis of Phenyl(1H-pyrrol-3-yl)methanone

A common method for the synthesis of 3-acylpyrroles is through the Friedel-Crafts acylation of a pyrrole protected at the nitrogen, followed by deprotection. For instance, N-phenylsulfonylpyrrole can be acylated with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, which directs the substitution to the 3-position. Subsequent removal of the phenylsulfonyl protecting group yields the desired product.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy

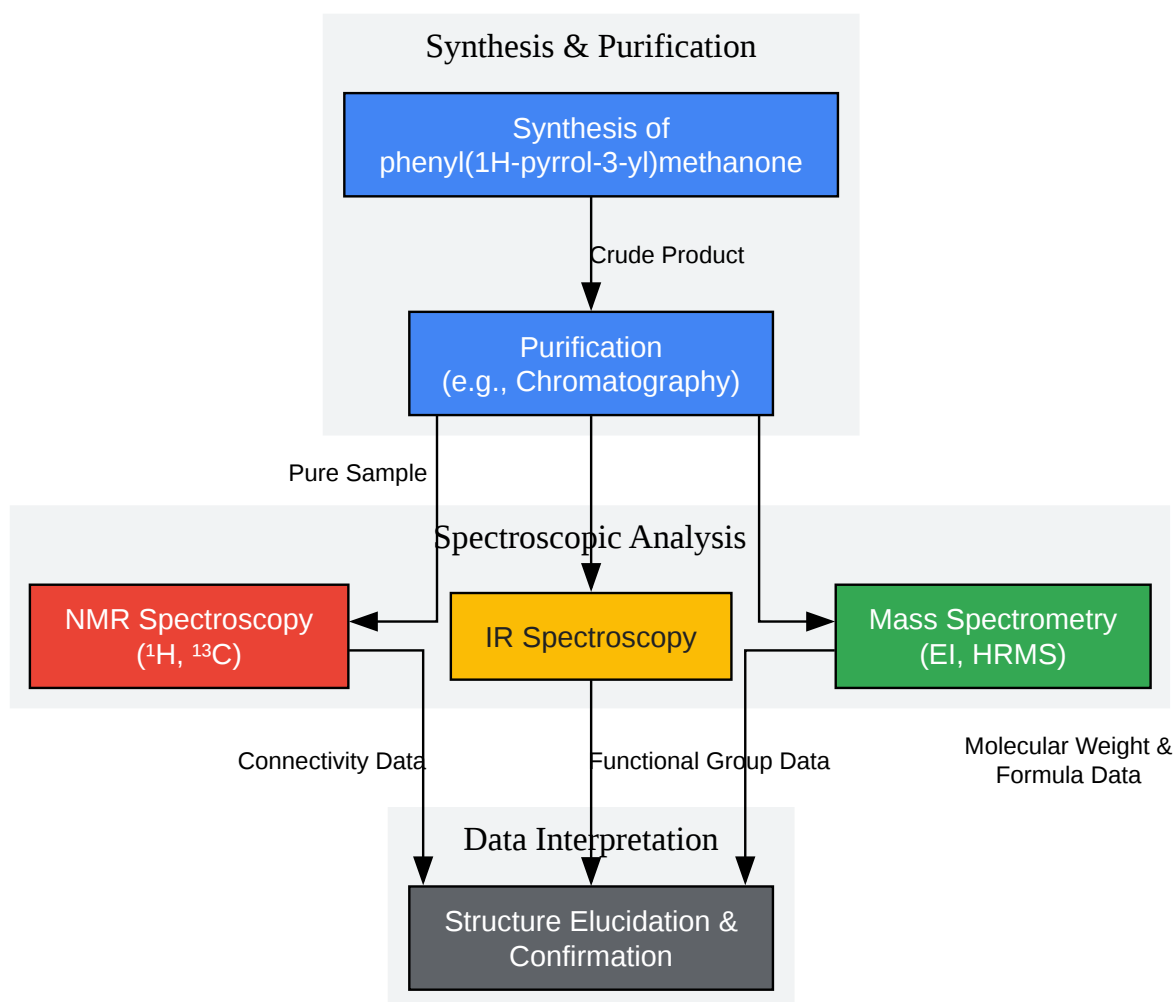
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet, or the spectrum can be recorded from a thin film deposited on a salt plate.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **phenyl(1H-pyrrol-3-yl)methanone**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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